![molecular formula C7H7BClFO3 B1419056 (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 867333-04-8](/img/structure/B1419056.png)
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Overview
Description
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, or 6-CFMBA, is an organoboron compound that has been used in a variety of scientific research applications. 6-CFMBA is a versatile compound that is used in the synthesis of other compounds, as well as in biochemical and physiological experiments.
Scientific Research Applications
Suzuki Cross-Coupling Reaction
“(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” is likely used in the Suzuki cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic compounds .
Sensing Applications
Boronic acids, including derivatives like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid”, are utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. They can be used to develop fluorescent sensors for detecting various biological substances .
Biological Material Research
This compound may serve as a biochemical reagent in life science research, potentially as a biological material or organic compound for studying biological processes or developing pharmaceuticals .
Inhibitors of Checkpoint Kinase Wee1
The compound could be involved in the preparation of inhibitors targeting the checkpoint kinase Wee1, which plays a crucial role in cell cycle regulation and is a target for cancer therapy .
Protodeboronation Reactions
Although not directly mentioned, boronic acids like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” could be used in protodeboronation reactions, which are part of organic synthesis processes to remove boron groups from molecules .
Modulators of GABAA Receptors
It might also be used in the preparation of functionally selective allosteric modulators of GABAA receptors, which are significant in neuroscience research and have implications for treating neurological disorders .
properties
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDGGIRBCXOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659410 | |
Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
867333-04-8 | |
Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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